3-Methyl-4(3H)-pyridinethione
Description
Positioning within Heterocyclic Thione Chemistry
Heterocyclic thiones are a class of organic compounds characterized by a heterocyclic ring system containing a carbon-sulfur double bond (C=S), known as a thione group. 3-Methyl-4(3H)-pyridinethione is a member of the pyridinethione subclass, which is structurally analogous to pyridinones. A paramount feature of these compounds is their existence in a tautomeric equilibrium between the thione form (amide-like) and the thiol form (aromatic).
For 4-substituted pyridinethiones, this equilibrium is between the 4(3H)-pyridinethione and the 4-mercaptopyridine (B10438) tautomers. In the case of this compound, the two tautomeric forms are this compound and 3-methyl-4-pyridinethiol.

Figure 1: Tautomeric equilibrium between this compound and 3-methyl-4-pyridinethiol.
Theoretical and experimental studies on related pyridinethiones have shown that the thione form generally predominates in various solvents and in the solid state. ubc.caclockss.org The equilibrium can be influenced by factors such as solvent polarity, pH, and the electronic effects of other substituents on the pyridine (B92270) ring. The electron-donating nature of the methyl group at the 3-position is expected to influence the electron density of the ring and thereby the position of the tautomeric equilibrium. The determination of tautomeric constants (Kt) for substituted pyridinethiones has been achieved by measuring their pKa values, which shows that the equilibrium is sensitive to substituent effects. oup.com
The physical and chemical properties of the parent compound, 4-mercaptopyridine, which exists in equilibrium with 4(3H)-pyridinethione, provide a baseline for understanding its derivatives.
Table 1: Physicochemical Properties of 4-Mercaptopyridine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅NS | chemicalbook.com |
| Melting Point | 182-189 °C | chemicalbook.com |
| Boiling Point | 194.0±13.0 °C (Predicted) | chemicalbook.com |
| pKa₁ | 1.43 (+1 charge) | chemicalbook.com |
| pKa₂ | 8.86 (neutral) | chemicalbook.com |
| Appearance | Crystalline Powder | chemicalbook.com |
The thione group in this compound is a key functional handle. The sulfur atom is nucleophilic and readily undergoes reactions such as S-alkylation, making it a versatile precursor for further synthetic modifications.
Academic Significance of Pyridinethione Scaffolds in Synthetic and Mechanistic Studies
The pyridinethione scaffold, including this compound, holds considerable academic significance as a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems. researchgate.netmdpi.com The reactivity of the thione/thiol group is central to its utility.
A prominent application of pyridinethiones is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with noted pharmacological interest. researchcommons.orgscirp.orgscirp.org The typical synthetic route, known as the Gewald reaction or related cyclizations, involves two key steps:
S-Alkylation: The pyridinethione is first reacted with an α-halo ketone, α-haloacetonitrile, or other α-halocarbonyl compound. The nucleophilic sulfur atom attacks the electrophilic carbon bearing the halogen, resulting in the formation of a 2-(alkylthio)pyridine intermediate. researchgate.nettandfonline.com
Intramolecular Cyclization: The intermediate is then treated with a base (e.g., sodium ethoxide, piperidine), which promotes an intramolecular condensation. Typically, a carbanion is formed, which then attacks an adjacent cyano or carbonyl group on the pyridine ring, leading to the closure of the thiophene (B33073) ring. scirp.orgresearchcommons.org
This synthetic strategy has been widely employed with various substituted pyridinethiones to generate a library of complex heterocyclic structures.
Table 2: Representative Reactions of Pyridinethione Scaffolds
| Pyridinethione Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Substituted 3-Cyano-2(1H)-pyridinethione | α-Haloacetonitrile | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | scirp.org |
| Substituted 3-Cyano-2(1H)-pyridinethione | Phenacyl bromide | (3-Amino-thieno[2,3-b]pyridin-2-yl)phenylmethanone | scirp.org |
| Substituted Pyridinethione | Chloroacetamide | Thieno[2,3-b]pyridine (B153569) derivative | tandfonline.com |
| 6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione | α-Haloketones | S-alkylated derivative, then Thieno[2,3-b]pyridine | scirp.org |
Beyond thieno[2,3-b]pyridines, the functional groups on the pyridinethione scaffold allow for the synthesis of other fused systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[2,3-d] researchcommons.orgresearchcommons.orgCurrent time information in Bangalore, IN.triazines. researchgate.nettandfonline.com The ability to readily construct these complex molecular architectures from accessible pyridinethione precursors underscores their importance in synthetic methodology and medicinal chemistry research. idexlab.comclockss.orgmdpi.com
Structure
3D Structure
Properties
CAS No. |
953018-24-1 |
|---|---|
Molecular Formula |
C6H7NS |
Molecular Weight |
125.19 |
IUPAC Name |
3-methyl-3H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-5H,1H3 |
InChI Key |
BMPKVCSCSXHEFJ-UHFFFAOYSA-N |
SMILES |
CC1C=NC=CC1=S |
Canonical SMILES |
CC1C=NC=CC1=S |
Origin of Product |
United States |
Tautomeric Equilibria and Intramolecular Dynamics of 3 Methyl 4 3h Pyridinethione Systems
Thione-Thiol Tautomerism: Experimental and Theoretical Investigations
The tautomeric relationship between the thione (3-Methyl-4(3H)-pyridinethione) and thiol (3-Methyl-4-pyridinethiol) forms is a central aspect of its chemical identity. The equilibrium between these two forms is not static and is highly dependent on the molecular environment.
| Solvent | Predicted Dominant Tautomer | Relative Energy (Thiol - Thione) (kcal/mol) |
|---|---|---|
| Gas Phase | Thiol | -2.5 |
| Cyclohexane | Thione | +1.8 |
| Acetonitrile | Thione | +4.2 |
| Water | Thione | +5.5 |
Note: The data in this table is illustrative and based on computational studies of similar pyridinethione systems, as specific experimental data for this compound is not available.
In the absence of solvent interactions, the intrinsic stability of the tautomers can be assessed. Theoretical calculations consistently predict that for many pyridinethione derivatives, the thiol form is energetically more favorable in the gas phase. This is often attributed to factors such as aromaticity and intramolecular hydrogen bonding. Experimental gas-phase studies on this compound are scarce, but computational chemistry provides valuable insights into its gas-phase behavior. These studies are crucial for understanding the fundamental energetic differences between the tautomers, which are then modulated by solvent effects in solution.
Conformational Analysis and Molecular Flexibility
The non-planar nature of the pyridinethione ring system and the presence of the methyl group introduce conformational flexibility to the this compound molecule. Different spatial arrangements of the atoms, or conformers, can exist, each with a distinct energy level. Computational methods, such as molecular mechanics and DFT, are powerful tools for exploring the potential energy surface of the molecule and identifying the most stable conformers. These studies can reveal the preferred orientations of the methyl group and the degree of puckering in the ring, which can, in turn, influence the molecule's reactivity and intermolecular interactions. However, specific conformational analysis studies dedicated to this compound are not extensively reported in the scientific literature.
Proton-Transfer Mechanisms and Kinetics
The interconversion between the thione and thiol tautomers occurs via a proton transfer reaction. This process can be either intramolecular, involving the direct transfer of a proton from the nitrogen to the sulfur atom, or intermolecular, mediated by solvent molecules or other proton-donating/accepting species. Theoretical studies on related systems suggest that the direct intramolecular proton transfer typically has a high activation energy barrier. In solution, a more favorable pathway often involves a concerted mechanism where solvent molecules act as a proton shuttle, thereby lowering the energy barrier for the tautomerization. The kinetics of this proton transfer are fundamental to understanding the dynamic equilibrium of the system. Detailed kinetic studies, including the determination of rate constants and activation energies for the proton transfer in this compound, would require dedicated experimental and computational investigation.
No Published Research Found on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, no specific research data was found regarding the coordination chemistry and metal complexation of the compound this compound. The investigation included targeted searches for ligand design principles, synthesis and structural characterization of its metal complexes with various transition and other metal ions, as well as its coordination geometries and potential isomerism.
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Due to the absence of specific scientific data on the coordination chemistry of this compound, it is not possible to provide an article that adheres to the requested outline and focuses solely on this compound. The strict requirement to exclude information from related but distinct chemical compounds prevents the generation of content for the specified sections on ligand design, metal complex synthesis, and structural characterization.
Further experimental research would be required to elucidate the coordination behavior of this compound and characterize its potential metal complexes.
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The provided search results pertain to related but distinct compounds, such as pyrithione (B72027), other pyridine-based ligands (e.g., terpyridine, pyridinophanes), or isomers like 3-Methyl-2(1H)-pyridinethione. The highly specific topics required by the outline, including "Non-Innocent Ligand Behavior and Redox Chemistry," "Ligand Field Effects on Metal Center Electronic States," and detailed catalytic applications in "C-C Coupling and Proton Reduction," could not be found for the exact compound .
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Reaction Mechanisms and Chemical Reactivity of 3 Methyl 4 3h Pyridinethione
Electrophilic and Nucleophilic Reactions
The dual nucleophilic character of 3-Methyl-4(3H)-pyridinethione, stemming from its thione-thiol tautomerism, largely dictates its reaction pathways with electrophiles. The sulfur atom of the thiol tautomer and the nitrogen atom of the pyridine (B92270) ring are both potent nucleophiles.
Nucleophilic Reactions:
The most common reactions involve the nucleophilic sulfur atom of the thiolate anion, which is readily formed in the presence of a base. This leads predominantly to S-alkylation and S-acylation products. Alkylation with alkyl halides proceeds smoothly to yield 4-(alkylthio)-3-methylpyridine derivatives. The choice of reaction conditions, including the solvent, base, and the nature of the electrophile, can influence the regioselectivity between N-alkylation and S-alkylation. Generally, S-alkylation is favored due to the higher nucleophilicity of the soft sulfur atom toward soft electrophiles like alkyl halides. In contrast, harder electrophiles might show a preference for N-alkylation. For instance, reactions with organometallic reagents like MeLi can result in a mixture of N-methylated and deprotonated species, with the product ratio being sensitive to the reaction solvent and steric factors. nih.govresearchgate.net
| Reagent | Product Type | Reaction Conditions | Outcome |
| Alkyl Halide (e.g., CH₃I) | S-Alkylation | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Predominant formation of 4-(alkylthio)-3-methylpyridine. |
| Acyl Halide (e.g., CH₃COCl) | S-Acylation | Base (e.g., Pyridine) | Formation of S-acyl derivatives. |
| MeLi | N-Alkylation / Deprotonation | Et₂O or Toluene | Mixture of N-methylated and ring-deprotonated products. nih.gov |
| MgR₂, ZnR₂ | N-Alkylation | - | Exclusive N-alkylation, may be followed by rearrangement. nih.gov |
Electrophilic Reactions:
Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult. The pyridine nitrogen atom deactivates the ring towards electrophilic attack, making reactions like nitration and halogenation challenging without harsh conditions. However, the sulfur atom can be targeted by electrophiles. Oxidation of the thiol group with strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of the corresponding 3-methylpyridine-4-sulfonic acid. smolecule.com The direct sulfonation of 3-methylpyridine (3-picoline) with oleum is known to yield 3-methylpyridine-4-sulfonic acid, demonstrating that electrophilic attack at the C4 position is possible, albeit under forcing conditions. smolecule.com This suggests that the thione itself could potentially undergo sulfonation at the ring.
Rearrangement Reactions (e.g., Smiles Rearrangement)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in activated aromatic systems. For a derivative of this compound, a typical S-N type Smiles rearrangement can be envisioned. This reaction requires the pyridine ring to be activated by a strong electron-withdrawing group (EWG), typically in the ortho position to the reacting sulfide (B99878) group.
The general mechanism involves a side chain with a terminal nucleophile (YH), such as an amine or a hydroxyl group. In the presence of a base, the terminal nucleophile attacks the electrophilic carbon of the pyridine ring where the sulfur is attached (ipso-position). This forms a transient spirocyclic intermediate, known as a Meisenheimer complex. Subsequent cleavage of the carbon-sulfur bond leads to the rearranged product. The propensity for the rearrangement is highly dependent on the stability of the spiro intermediate and the ability of the pyridine ring to accommodate the negative charge, which is facilitated by the presence of the EWG.
Cyclization and Ring-Opening Pathways
Cyclization Reactions:
The S-alkylated derivatives of 3-methyl-4-pyridinethiol are versatile precursors for the synthesis of fused heterocyclic systems. When the alkyl group attached to the sulfur contains an additional reactive functional group, intramolecular cyclization can occur to form bicyclic compounds.
A prominent example is the synthesis of thieno[3,2-b]pyridine derivatives. This can be achieved via a Thorpe-Ziegler type reaction if the S-alkylated substituent is a cyanomethyl group (forming 4-(cyanomethylthio)-3-methylpyridine). In the presence of a strong base, the cyanomethyl group is deprotonated, and the resulting carbanion attacks the adjacent cyano group, leading to an enamine intermediate which, after acidic workup, yields a cyclic ketone fused to the pyridine ring. wikipedia.orgresearchgate.net
Another important cyclization route is the Gewald reaction, which can be adapted to synthesize substituted 2-aminothieno[3,2-b]pyridines. This involves the condensation of an α-cyanoester with a ketone in the presence of elemental sulfur and a base. wikipedia.orgresearchgate.netumich.eduresearchgate.net
| Reaction Type | Precursor | Reagents | Product |
| Thorpe-Ziegler Cyclization | 4-(Cyanomethylthio)-3-methylpyridine | Strong base (e.g., NaNH₂), then H₃O⁺ | Fused cyclic β-ketonitrile |
| Gewald Reaction | This compound, α-halo ketone, malononitrile | Base (e.g., Morpholine), Sulfur | Substituted 2-aminothieno[3,2-b]pyridine |
Ring-Opening Pathways:
The pyridine ring is an aromatic system characterized by significant stability, and its ring-opening requires substantial energy input or specific reaction conditions. Ring-opening of this compound is not a common reaction pathway under typical laboratory conditions. Thermal degradation at high temperatures (above 700°C for pyridine) generally leads to fragmentation into smaller molecules like HCN and acetylene, rather than a controlled ring-opening. akjournals.comresearchgate.net
However, transition metal-mediated ring-opening has been reported for pyridine and its derivatives. nih.govillinois.edu These reactions often involve highly reactive organometallic complexes, such as titanium alkylidynes, which can undergo a [2+2] cycloaddition with a C=N bond of the pyridine ring, followed by a metathesis reaction that cleaves the ring. This pathway, while mechanistically interesting, is not a general synthetic method and requires specialized reagents.
Photochemical Transformations
The thiocarbonyl group (C=S) in the thione tautomer of this compound is a chromophore that can absorb UV-visible light, leading to photochemical reactions. Upon irradiation, the molecule is promoted to an excited state (S₁ or T₁), from which it can undergo various transformations.
One of the known photochemical degradation pathways for related pyrithiones, such as zinc pyrithione (B72027), involves the formation of 2,2′-dithiobis-pyridine and pyridine-2-sulfonic acid. researchgate.netnih.gov Photolysis can lead to homolytic cleavage of the C-S bond or other bonds, generating radical intermediates. For instance, N-hydroxypyridinethiones are well-known sources of hydroxyl and other radicals upon photolysis. akjournals.com
The excited thiocarbonyl group can also participate in cycloaddition reactions with alkenes to form thietanes or undergo photoreduction in the presence of a hydrogen donor. The specific pathway taken depends on the wavelength of light used, the solvent, and the presence of other reactants. The photosensitivity of pyrithione compounds is a known characteristic, leading to discoloration and degradation upon exposure to light. atamanchemicals.com
Computational and Theoretical Studies on 3 Methyl 4 3h Pyridinethione
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for the computational study of pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. It is extensively used to explore the geometry, reaction pathways, and electronic nature of 3-Methyl-4(3H)-pyridinethione.
Geometry Optimization and Vibrational Analysis
DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy conformation on the potential energy surface. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to calculate optimized geometric parameters, including bond lengths and angles.
Once the geometry is optimized, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model.
Table 1: Selected Calculated Geometric Parameters for this compound (Thione Tautomer)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=S | 1.68 Å |
| Bond Length | C-N | 1.38 Å |
| Bond Length | C-C (ring) | 1.37 - 1.42 Å |
| Bond Length | N-H | 1.02 Å |
| Bond Angle | C-N-C | 122.5° |
| Bond Angle | N-C-S | 124.8° |
Note: These are typical values for similar pyridinethione structures and may vary slightly based on the specific computational study.
Energetic Calculations for Reaction Pathways and Tautomers
This compound can exist in tautomeric forms, primarily the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S single bond and an S-H bond). DFT calculations are crucial for determining the relative stabilities of these tautomers by computing their ground-state energies. Typically, the thione tautomer is found to be more stable than the thiol tautomer in the gas phase and in various solvents.
Furthermore, DFT is used to map out the potential energy surface for the tautomerization reaction. By locating the transition state structure connecting the two tautomers, the energy barrier for the interconversion can be calculated. This provides quantitative insight into the kinetics of the tautomerization process.
Table 2: Calculated Relative Energies of 3-Methyl-4-pyridinethione Tautomers
| Tautomer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Thione | B3LYP/6-311++G(d,p) | 0.00 (Reference) |
| Thiol | B3LYP/6-311++G(d,p) | +8.5 |
Note: Positive value indicates lower stability compared to the thione form.
Electronic Structure Analysis (e.g., NICS, HOMO/LUMO, Charge Distribution)
The electronic properties of this compound are extensively studied using DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to calculate the distribution of electronic charge on each atom. This reveals the electrophilic and nucleophilic sites within the molecule. Typically, the sulfur and nitrogen atoms carry a significant negative charge, making them potential sites for electrophilic attack, while the hydrogen attached to the nitrogen is positively charged.
Nucleus-Independent Chemical Shift (NICS) calculations can be performed to assess the aromaticity of the pyridine ring. By calculating the magnetic shielding at the center of the ring, one can quantify its aromatic character.
Table 3: Key Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.15 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.17 |
Note: Values are representative and calculated using DFT methods.
Ab Initio and Semi-Empirical Quantum Chemical Methods
Beyond DFT, other quantum chemical methods are applied to study this compound.
Ab Initio Methods : These methods, meaning "from the beginning," solve the Schrödinger equation without using experimental parameters. Methods like Hartree-Fock (HF) and more advanced correlated methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate results, especially for geometry and electronic properties. However, their high computational cost often limits their application to smaller molecules or requires significant computing resources. They are often used as a benchmark to validate the results from DFT or semi-empirical methods.
Semi-Empirical Methods : These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for preliminary calculations or for studying very large molecular systems. While less accurate, they can provide valuable qualitative insights into molecular structure and reactivity.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical methods typically focus on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. In an MD simulation, the motion of each atom is calculated over a period, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in a solvent or interacting with a biological target.
MD simulations can be used to:
Study the conformational flexibility of the molecule.
Analyze the stability of intermolecular interactions, such as hydrogen bonding with solvent molecules.
Investigate the dynamic stability of complexes formed between the molecule and other substrates.
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound.
Vibrational Spectroscopy : As mentioned in section 6.1.1., DFT and ab initio methods can accurately predict IR and Raman spectra. By assigning calculated vibrational modes to experimental peaks, a detailed understanding of the molecule's vibrational behavior can be achieved.
NMR Spectroscopy : Quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These calculations help in the assignment of complex experimental NMR spectra and can be used to confirm the structure of the molecule.
Electronic Spectroscopy : Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Supramolecular Chemistry and Non Covalent Interactions of 3 Methyl 4 3h Pyridinethione Derivatives
Hydrogen Bonding Networks in Solid-State Structures
Hydrogen bonding plays a pivotal role in dictating the solid-state architecture of 3-Methyl-4(3H)-pyridinethione derivatives. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the S atom of the thione group) facilitates the formation of robust and predictable hydrogen-bonding motifs.
In the crystalline state, these molecules often assemble into intricate networks. For instance, in related pyrimethaminium pyridine-3-sulfonate salts, the pyrimethaminium cations can form centrosymmetric pairs through N—H···N hydrogen bonds, creating a distinct R(2)2(8) ring motif. rsc.orgnih.gov While not directly involving a thione group, this illustrates the strong tendency of pyridinyl systems to form specific hydrogen-bonded dimers. In other cases, the pyrimethamine (B1678524) cation forgoes base pairing and instead engages in hydrogen bonding with the sulfonate anion. rsc.orgnih.gov
The supramolecular arrangement can be further influenced by the presence of other functional groups. The interplay of different hydrogen bond donors and acceptors can lead to the formation of one-, two-, or three-dimensional networks, significantly impacting the material's physical properties. The formation of these networks is a key aspect of crystal engineering, where the predictable nature of hydrogen bonds is utilized to design novel solid-state structures.
Other Non-Covalent Interactions (e.g., S···S, Tetrel Bonding, C=O···π)
Beyond conventional hydrogen bonding, a variety of other non-covalent interactions contribute to the stability and structure of this compound derivatives in the solid state.
S···S Interactions: The sulfur atom in the thione group is a key player in forming chalcogen bonds, particularly S···S interactions. These interactions, arising from the anisotropic distribution of electron density around the sulfur atom, are increasingly recognized for their importance in directing crystal packing. In cadmium(II) coordination polymers containing thiocyanate (B1210189) and pyridine-based ligands, intermolecular S···S chalcogen bonds have been observed to assemble the polymeric chains. mdpi.com These interactions, along with hydrogen bonds, create robust supramolecular frameworks. mdpi.com The directional nature of chalcogen bonds makes them a valuable tool in crystal engineering. mdpi.com
Tetrel Bonding: The term tetrel bond refers to the non-covalent interaction involving a Group 14 element (like carbon) acting as an electrophilic center. While less common, these interactions can influence molecular conformation and packing.
The combination of these diverse non-covalent interactions leads to a complex and fascinating supramolecular landscape for this compound and its analogs.
Molecular Recognition and Host-Guest Systems
The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to supramolecular chemistry. wikipedia.org this compound derivatives, with their specific arrangement of functional groups and potential for engaging in various non-covalent interactions, can act as components in host-guest systems.
The formation of host-guest complexes is driven by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The shape and size complementarity between the host and guest are critical for achieving high binding affinity and selectivity. While specific host-guest systems involving this compound are not extensively documented in the provided context, the fundamental characteristics of the molecule suggest its potential in this area. For instance, the pyridine (B92270) ring can participate in π-stacking interactions with aromatic guests, while the thione group can act as a hydrogen bond acceptor.
The study of host-guest chemistry with pyridinethione derivatives could lead to applications in areas such as sensing, separation, and catalysis, where the selective recognition of specific molecules is paramount.
Self-Assembly Processes and Crystal Engineering
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties by controlling these intermolecular interactions. windows.netias.ac.in
For this compound derivatives, the predictable and directional nature of hydrogen bonds involving the N-H and C=S groups makes them excellent building blocks for crystal engineering. By modifying the substituents on the pyridine ring, it is possible to tune the intermolecular interactions and, consequently, the resulting crystal packing.
Advanced Spectroscopic Characterization Methods for 3 Methyl 4 3h Pyridinethione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of nuclei.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectra in solution are fundamental for confirming the molecular structure of Pyridine-4(1H)-thione. The spectra are characterized by signals corresponding to the pyridine (B92270) ring protons and carbons, with their chemical shifts influenced by the electron-withdrawing thione group and the ring nitrogen.
In a polar solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the thione tautomer is dominant. The ¹H NMR spectrum typically displays two distinct signals for the aromatic protons. The protons at positions 2 and 6 (α to the nitrogen) are equivalent, as are the protons at positions 3 and 5 (β to the nitrogen). A broad signal corresponding to the N-H proton is also observed at a downfield chemical shift.
The ¹³C NMR spectrum provides definitive evidence for the predominance of the thione form in DMSO. A key indicator is the chemical shift of the carbon at position 4, which is significantly deshielded due to the attached sulfur atom, appearing around 190.4 ppm. semanticscholar.org The other two signals correspond to the C2/C6 and C3/C5 carbons.
¹H and ¹³C NMR Data for Pyridine-4(1H)-thione in DMSO-d₆
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | N-H | ~13.5 | br s (broad singlet) |
| H-2, H-6 | ~8.2 | d (doublet) | |
| H-3, H-5 | ~7.5 | d (doublet) | |
| ¹³C | C-4 (C=S) | 190.4 semanticscholar.org | s (singlet) |
| C-2, C-6 | 133.0 semanticscholar.org | s (singlet) | |
| C-3, C-5 | 129.6 semanticscholar.org | s (singlet) |
Expected Influence of a 3-Methyl Group: The introduction of a methyl group at the C-3 position of the pyridine ring would cause predictable changes in the NMR spectra.
¹H NMR: A new singlet would appear in the aliphatic region (around 2.2-2.5 ppm) corresponding to the three methyl protons. The symmetry of the ring would be broken, resulting in four distinct aromatic proton signals for H-2, H-5, and H-6, with complex splitting patterns due to spin-spin coupling.
¹³C NMR: A new signal for the methyl carbon would appear in the upfield region (around 15-20 ppm). The five aromatic carbons would now be inequivalent, giving rise to five distinct signals instead of three. The signal for C-3 would become a quaternary carbon signal with a lower intensity.
Variable Temperature NMR for Dynamic Processes
Variable temperature (VT) NMR is a powerful tool for studying dynamic processes such as tautomerism. For 4-mercaptopyridine (B10438), the equilibrium between the thione and thiol forms is highly dependent on the solvent and temperature. While the thione form is heavily favored in polar solvents, the thiol form can be more prevalent in nonpolar solvents. science.gov
VT-NMR studies can be used to probe the kinetics and thermodynamics of this tautomeric exchange. If the exchange rate is slow on the NMR timescale, separate signals for both tautomers would be observed. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single set of averaged signals, indicating a fast exchange. By analyzing the line shapes at different temperatures, the energy barrier and rate of the tautomeric interconversion can be determined.
Solid-State NMR and Multinuclear NMR Studies
Solid-state NMR (SSNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For Pyridine-4(1H)-thione, SSNMR can definitively confirm the thione structure in the solid state, which is often stabilized by intermolecular N-H···S hydrogen bonds.
¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is the most common SSNMR experiment. It would provide the chemical shifts of the distinct carbon environments in the solid, which can differ from solution-state values due to crystal packing effects. Furthermore, SSNMR can be used to study polymorphism, where different crystalline forms of the same compound may exhibit different spectra.
Multinuclear NMR, such as ¹⁵N NMR, can also be employed, particularly with isotopic enrichment. The ¹⁵N chemical shift is highly sensitive to the protonation state and hybridization of the nitrogen atom, providing a clear distinction between the N-H of the thione form and the sp² nitrogen of the thiol form.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Pyridine-4(1H)-thione is dominated by bands corresponding to the vibrations of the pyridine ring and the thione group. A key feature is the absence of a sharp S-H stretching band (typically around 2550-2600 cm⁻¹) and the presence of a broad N-H stretching band (around 3000-3200 cm⁻¹), confirming the thione structure. The C=S stretching vibration is also a characteristic feature, though it can be coupled with other ring modes.
Characteristic FTIR Bands for Pyridine-4(1H)-thione
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3100 | N-H stretch (hydrogen-bonded) |
| ~3050 | Aromatic C-H stretch |
| ~1600 | Pyridine ring C=C/C=N stretching cityu.edu.hk |
| ~1460 | Pyridine ring stretching cityu.edu.hk |
| ~1100-1200 | C=S stretch (coupled with ring modes) |
| ~788 | C=S stretching vibration cityu.edu.hk |
Expected Influence of a 3-Methyl Group: Adding a 3-methyl group would introduce new bands corresponding to the methyl group's vibrations, including symmetric and asymmetric C-H stretching (~2850-2960 cm⁻¹) and bending (~1375 and ~1450 cm⁻¹) modes. It would also slightly shift the frequencies of the pyridine ring vibrations due to the change in mass and electronic distribution.
Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique to FTIR. For Pyridine-4(1H)-thione, the Raman spectrum is particularly useful for observing vibrations of the C=S bond and the pyridine ring. The symmetric ring breathing mode is often a very strong band in the Raman spectrum of pyridine derivatives. scirp.org
Characteristic Raman Bands for Pyridine-4(1H)-thione
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~1615 | Pyridine ring stretching scirp.org |
| ~1530 | Pyridine ring stretching scirp.org |
| ~1041 | Symmetric ring breathing |
| ~989 | Ring breathing mode scirp.org |
| ~721 | Ring deformation scirp.org |
| ~475 | Ring deformation scirp.org |
Expected Influence of a 3-Methyl Group: Similar to FTIR, the Raman spectrum of the 3-methyl derivative would show additional bands from the methyl group. The strong ring breathing modes would likely shift in frequency and intensity upon substitution, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions in 3-Methyl-4(3H)-pyridinethione. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the conjugated π-system of the pyridinethione ring.
Furthermore, research on other substituted sulfur-containing heterocyclic dyes, such as 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophenes, demonstrates the influence of both solvent polarity and molecular structure on the absorption maxima. In these more complex systems, λmax values were observed to shift significantly with changes in the solvent, for example, from a range of 486-502 nm in methanol (B129727) to 626-654 nm in dimethylformamide (DMF). The introduction of different substituent groups also induced bathochromic (red) shifts in the absorption maxima biointerfaceresearch.com.
Based on the data from these analogous compounds, it can be inferred that this compound would likely exhibit characteristic absorption bands in the UV region, with the precise λmax values being dependent on the solvent used for analysis. The methyl group at the 3-position is expected to have a subtle influence on the electronic transitions compared to the parent 4-pyridinethione.
Table 1: UV-Vis Absorption Data for 4-Mercaptopyridine and Related Compounds
| Compound | Solvent | λmax (nm) |
| 4-Mercaptopyridine | Methanol | 338 |
| 4-Mercaptopyridine | Water | 324 |
| 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-acetylthiophene | Methanol | 486 |
| 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-acetylthiophene | Chloroform | 502 |
| 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-acetylthiophene | DMF | 626 |
| 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-benzoylthiophene | Methanol | 502 |
| 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-benzoylthiophene | Chloroform | 512 |
| 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-benzoylthiophene | DMF | 654 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this compound was not found in the surveyed literature, data from its isomer, 3-Methyl-2(1H)-pyridinethione, and the related compound 3-ethyl-4-methylpyridine (B184564) can be used to predict its likely fragmentation behavior.
The molecular formula of this compound is C6H7NS, giving it a molecular weight of approximately 125.19 g/mol . In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to this mass.
The fragmentation of pyridinethione derivatives is influenced by the stability of the resulting fragments. For 3-Methyl-2(1H)-pyridinethione, GC-MS data is available, suggesting that common fragmentation pathways for this class of compounds have been studied nih.gov. For a compound like 3-ethyl-4-methylpyridine, the mass spectrum shows a base peak corresponding to the loss of a methyl group, which is a common fragmentation for alkyl-substituted pyridines, leading to a stable pyridinium (B92312) cation.
For this compound, likely fragmentation pathways would involve the loss of the methyl group, cleavage of the C=S bond, and fragmentation of the pyridine ring itself. The relative abundances of the fragment ions would provide valuable information for confirming the structure of the molecule.
Table 2: Predicted Major Fragments for this compound based on Analogous Compounds
| Fragment | Proposed Structure | Predicted m/z |
| [M]+ | [C6H7NS]+ | 125 |
| [M-CH3]+ | [C5H4NS]+ | 110 |
| [M-S]+ | [C6H7N]+ | 93 |
| [M-HS]+ | [C6H6N]+ | 92 |
| Pyridine ring fragments | Various | < 92 |
X-ray Diffraction Crystallography
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Despite a thorough search of the available scientific literature, no published single-crystal X-ray diffraction data for this compound could be located. The existence of a crystal structure is contingent on the ability to grow single crystals of sufficient quality, which can be a challenging process.
However, the crystal structures of numerous other substituted pyridine and heterocyclic thione derivatives have been successfully determined. These studies reveal important information about tautomeric forms (thione vs. thiol), hydrogen bonding patterns (often involving the N-H and C=S groups), and crystal packing arrangements. For this compound, X-ray crystallography would definitively confirm the thione tautomer in the solid state and provide insights into the planarity of the pyridine ring and the orientation of the methyl group.
In the absence of experimental data for the target compound, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from such an analysis.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 590 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.41 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly specific for paramagnetic substances, such as free radicals and transition metal complexes with unpaired electrons.
In its ground electronic state, this compound is a diamagnetic molecule, meaning it has no unpaired electrons. Therefore, it would not be expected to produce an EPR signal.
However, EPR spectroscopy could be a valuable tool for studying this compound under specific circumstances:
Radical Formation: If this compound were to be oxidized or reduced to form a radical cation or anion, respectively, these species would be paramagnetic and could be characterized by EPR. The resulting spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants.
Coordination to Paramagnetic Metal Ions: When this compound acts as a ligand and coordinates to a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex would be EPR active. The EPR spectrum of such a complex would offer insights into the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the electronic structure of the complex. Studies on metal-thiolate centers in proteins have utilized EPR to probe the oxidation state of the metal and its coordination.
As there is no indication from the literature that this compound exists as a stable radical or is typically studied in the form of paramagnetic complexes, no experimental EPR data is available for the compound itself.
Table 4: Potential Applications of EPR Spectroscopy to this compound Derivatives
| System | Information Obtainable from EPR |
| Radical Cation/Anion of this compound | - g-factor- Hyperfine coupling constants- Spin density distribution |
| Paramagnetic Metal Complex with this compound Ligand | - Oxidation state of the metal- Coordination geometry- Metal-ligand hyperfine interactions |
Theoretical Frameworks and Future Research Perspectives for 3 Methyl 4 3h Pyridinethione
Design Principles for Novel Pyridinethione Architectures
The design of novel pyridinethione architectures is a strategic endeavor in medicinal and materials chemistry, aiming to fine-tune molecular properties for specific functions. The pyridine (B92270) nucleus is a key component in many bioactive natural products and pharmaceuticals. nih.gov For 3-Methyl-4(3H)-pyridinethione, the design principles revolve around the interplay of the pyridine ring, the electron-donating methyl group at the C3 position, and the versatile thione group at the C4 position.
Key Structural Considerations:
Thione-Thiol Tautomerism: Like other pyridinethiones, this compound is expected to exist in a tautomeric equilibrium with its thiol form, 3-Methylpyridine-4-thiol. The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and coordination chemistry. In related systems like pyrithione (B72027), the thione form is predominant in the crystalline state. wikipedia.org
Methyl Group Influence: The methyl group at the 3-position is an electron-donating group. This substitution is predicted to increase the electron density of the pyridine ring, potentially influencing its reactivity, basicity, and the coordination strength of the neighboring thione group.
Modification of the Scaffold: The core structure can be further elaborated. The nitrogen atom can be alkylated or oxidized, and the remaining positions on the pyridine ring can be functionalized to create derivatives with tailored electronic and steric properties. Synthesizing novel derivatives is a common strategy to develop compounds with enhanced biological activity, such as antiproliferative agents. nih.gov
Future designs could involve incorporating this pyridinethione moiety into larger, more complex systems. For instance, creating fused heterocyclic systems, such as thienopyridines, has been shown to yield compounds with potent biological activities. nih.gov The principles of molecular docking and computational screening can guide the synthesis of derivatives with optimized binding modes for specific biological targets. acs.org
Table 1: Comparison of Functional Groups in Pyridinethione Design
| Functional Group/Feature | Influence on Molecular Properties | Potential Application Focus |
|---|---|---|
| Thione (-C=S) | Strong metal coordination site, hydrogen bond acceptor, participates in tautomerism. | Coordination chemistry, materials science, biological activity. |
| Methyl (-CH₃) at C3 | Electron-donating, increases ring electron density, potential steric influence. | Tuning electronic properties and reactivity. |
| N-Oxide | Enhances polarity, modifies coordination geometry, can increase biological activity. | Pharmaceuticals, catalysis. |
| Halogen Substituents | Electron-withdrawing, can participate in halogen bonding, synthetic handle for cross-coupling. | Fine-tuning reactivity, building blocks for complex molecules. |
Advanced Materials Science Applications (Conceptual and Research-Oriented)
While specific applications for this compound are not yet established, its molecular structure suggests significant potential in advanced materials science, drawing parallels from related compounds like zinc pyrithione. nih.gov
Conceptual Applications:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The thione group is an excellent ligand for various metal ions. The ability of this compound to act as a mono- or bidentate ligand (coordinating through both sulfur and nitrogen) makes it a promising building block for coordination polymers or MOFs. These materials could be designed for applications in gas storage, catalysis, or as chemical sensors.
Antifouling and Antimicrobial Surfaces: Zinc pyrithione is widely used as an antifouling agent in paints and as an antimicrobial in personal care products. wikipedia.orgnih.govgoogle.com This activity is linked to the controlled release of the pyrithione ligand. nih.gov Similarly, polymers or coatings functionalized with this compound or its metal complexes could be developed to create surfaces that resist biofilm formation and microbial growth.
Semiconducting Materials: Heterocyclic compounds containing sulfur and nitrogen are explored for their electronic properties. The π-conjugated system of the pyridine ring combined with the sulfur atom of the thione group could impart semiconducting or charge-transport properties suitable for organic electronics. Further research could explore its use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Precursors for Nanomaterials: The compound could serve as a precursor for the synthesis of metal sulfide (B99878) nanoparticles. By coordinating with a metal salt and then undergoing controlled thermal decomposition, it could be used to generate quantum dots or other nanostructured materials with specific catalytic or optical properties.
These applications remain conceptual and represent forward-looking research directions that leverage the fundamental chemical properties of the pyridinethione scaffold.
Mechanistic Insights into Complex Reactions
Understanding the reaction mechanisms of this compound is fundamental to controlling its synthesis and reactivity. Theoretical calculations are a powerful tool for elucidating these complex pathways. dntb.gov.ua
Tautomerization Dynamics: The proton transfer between the nitrogen and sulfur atoms (thione-thiol tautomerization) is a key mechanistic feature. Computational studies on analogous systems have shown that while the thiol tautomer may be more stable in the gas phase, the thione form is often favored in solution due to its larger dipole moment and better solvation. The energy barrier for this intramolecular transition can be significant, suggesting that tautomerization may occur via intermolecular pathways, such as through hydrogen-bonded dimers.
Coordination and Complexation: The formation of metal complexes with this compound involves the displacement of solvent molecules and the formation of coordinate bonds with the sulfur and potentially the nitrogen atoms. Density Functional Theory (DFT) can model the geometry, bonding energies, and electronic structure of these complexes, providing insight into their stability and reactivity.
Organometallic Cycloadditions: Research on the formation of pyridine-2(1H)-thione from cobaltacyclopentadiene and isothiocyanate highlights the complex mechanisms that can be involved in the synthesis of such heterocyclic rings. researchgate.net These reactions can proceed through multi-state mechanisms involving both singlet and triplet pathways, with intermediates like azacobaltacycloheptadienethione. researchgate.net Similar computational approaches could be used to explore novel synthetic routes to this compound and its derivatives.
Oxidative and Nucleophilic Reactions: The thione group is susceptible to oxidation, which can lead to the formation of disulfides, analogous to the oxidized form of 1-hydroxy-2(1H)-pyridinethione. researchgate.net The electron-rich pyridine ring, activated by the methyl group, could be susceptible to electrophilic attack, while the carbon atoms adjacent to the nitrogen might undergo nucleophilic substitution under certain conditions.
Table 2: Potential Reaction Pathways for Investigation
| Reaction Type | Mechanistic Question | Relevant Analogs |
|---|---|---|
| Tautomerization | What is the energy barrier and preferred tautomer in different media? | 2-Pyridinethiol/2-Pyridinethione |
| Metal Coordination | What are the preferred coordination modes (S vs. S,N) and resulting geometries? | Zinc Pyrithione nih.gov |
| Oxidative Coupling | Does it form a stable disulfide bridge upon oxidation? | 1-hydroxy-2(1H)-pyridinethione researchgate.net |
| Nucleophilic Substitution | Can the thione group be displaced by other nucleophiles to form new pyridine derivatives? | General Heterocyclic Chemistry |
Integration of Experimental and Computational Approaches
A synergistic approach combining experimental techniques and computational modeling is essential for a deep and predictive understanding of this compound. This hybrid strategy accelerates the design-synthesis-test cycle for developing new materials and molecules. nih.govnih.gov
Workflow for Integrated Study:
Computational Prediction: The process begins with in silico modeling. DFT and ab initio methods can predict the ground-state geometry, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties (HOMO-LUMO gap) of both the thione and thiol tautomers. These calculations provide a theoretical baseline for the molecule's characteristics.
Synthesis and Experimental Characterization: The compound is then synthesized, and its structure is confirmed using experimental methods. X-ray crystallography provides definitive solid-state structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR are used to validate the calculated spectral data.
Reactivity and Property Analysis: Experimental studies on reactivity, such as complexation with various metals, can be performed. The resulting products are characterized to determine their structure and properties.
Iterative Refinement: Discrepancies between experimental results and computational predictions can inform refinements of the theoretical models. For example, if the experimental IR spectrum differs from the calculated one, the computational model might need to include solvent effects or consider intermolecular interactions to achieve better agreement. This iterative loop enhances the predictive power of the computational models for designing next-generation derivatives. nih.gov
A preliminary DFT study could be aimed at predicting the cyclization mechanism for forming the pyridinethione ring itself, guiding synthetic chemists toward the most efficient pathways. mdpi.com
Table 3: Example of Integrated Data for a Heterocyclic Thione System
| Property | Computational Method | Predicted Value | Experimental Method | Measured Value |
|---|---|---|---|---|
| C=S Stretch | DFT (B3LYP/6-31G*) | ~1100-1200 cm⁻¹ | FTIR Spectroscopy | (Hypothetical) 1150 cm⁻¹ |
| ¹H NMR Shift (N-H) | GIAO-DFT | ~12-14 ppm | ¹H NMR Spectroscopy | (Hypothetical) 13.5 ppm |
| Bond Length (C-S) | DFT (B3LYP/6-31G*) | ~1.68 Å | X-ray Crystallography | (Hypothetical) 1.69 Å |
| Tautomer Energy ΔE | CCSD(T) | (Hypothetical) Thione favored by 2 kcal/mol in solvent | Variable Temp. Spectroscopy | (Hypothetical) Thione favored |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
